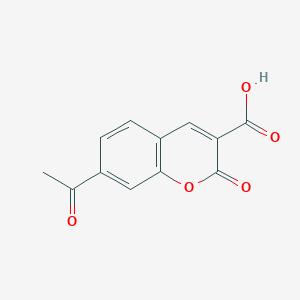
Phosphoramidohydrazidic chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphoramidohydrazidic chloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is characterized by the presence of phosphorus, nitrogen, and chlorine atoms, which contribute to its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidohydrazidic chloride typically involves the reaction of phosphoramidic acid with hydrazine in the presence of a chlorinating agent. One common method includes the use of thionyl chloride (SOCl₂) as the chlorinating agent. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the stability of the intermediate products and to achieve a high yield of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to optimize the reaction conditions and improve the efficiency of the synthesis. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent quality and high purity of the final product.
化学反应分析
Types of Reactions
Phosphoramidohydrazidic chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidohydrazidic oxide derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding hydrazine derivatives.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like ammonia (NH₃) or primary amines (RNH₂).
Major Products
The major products formed from these reactions include phosphoramidohydrazidic oxide derivatives, hydrazine derivatives, and various substituted phosphoramidohydrazidic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Phosphoramidohydrazidic chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: This compound is studied for its potential role in biochemical pathways and as a tool for probing enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用机制
The mechanism by which phosphoramidohydrazidic chloride exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. These interactions can modulate biochemical pathways and influence cellular processes, making this compound a valuable tool in both basic and applied research.
相似化合物的比较
Phosphoramidohydrazidic chloride can be compared with other similar compounds, such as:
Phosphoramidic acid: Lacks the chlorine atom and has different reactivity and applications.
Hydrazine derivatives: Share the hydrazine moiety but differ in their overall structure and chemical properties.
Chlorophosphazenes: Contain phosphorus and chlorine atoms but have a different arrangement of atoms and bonding patterns.
The uniqueness of this compound lies in its specific combination of phosphorus, nitrogen, and chlorine atoms, which confer distinct reactivity and versatility in chemical reactions, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
220518-91-2 |
|---|---|
分子式 |
ClH5N3OP |
分子量 |
129.49 g/mol |
InChI |
InChI=1S/ClH5N3OP/c1-6(3,5)4-2/h2H2,(H3,3,4,5) |
InChI 键 |
XMXZOEFZDAYLOL-UHFFFAOYSA-N |
规范 SMILES |
NNP(=O)(N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


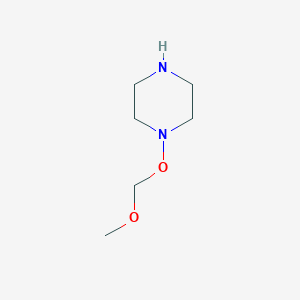

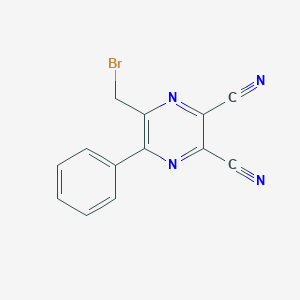

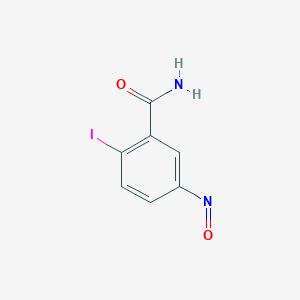


![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
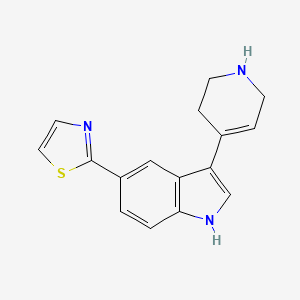

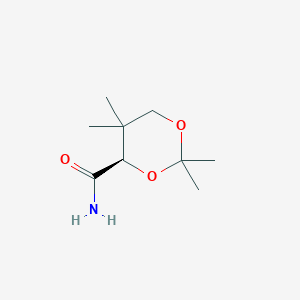
![3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one](/img/structure/B15164510.png)
